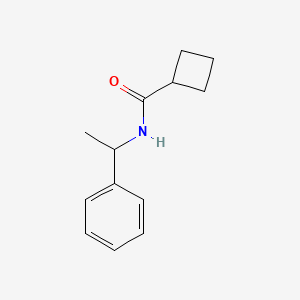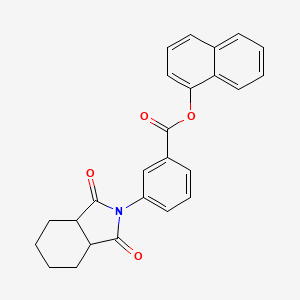
N-(1-phenylethyl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(1-phenylethyl)cyclobutanecarboxamide, also known as PCE or Eticyclidine, is a chemical compound that belongs to the cycloalkylamines class of dissociative anesthetics. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.
Mécanisme D'action
N-(1-phenylethyl)cyclobutanecarboxamide works by blocking the activity of the NMDA receptor, which is responsible for the transmission of glutamate neurotransmitters in the brain. This results in a dissociative state, where the individual experiences a loss of connection to their surroundings and a distortion of sensory perception.
Biochemical and Physiological Effects:
N-(1-phenylethyl)cyclobutanecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression and muscle rigidity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-phenylethyl)cyclobutanecarboxamide in lab experiments is that it produces a dissociative state that is similar to other dissociative anesthetics such as ketamine and phencyclidine. This makes it a useful tool for studying the mechanism of action and physiological effects of these types of drugs. However, one limitation of using N-(1-phenylethyl)cyclobutanecarboxamide is that it is a controlled substance and can only be used in licensed facilities with proper safety protocols in place.
Orientations Futures
There are several future directions for research on N-(1-phenylethyl)cyclobutanecarboxamide, including:
1. Further investigation into the mechanism of action of N-(1-phenylethyl)cyclobutanecarboxamide and other dissociative anesthetics.
2. Exploration of the potential therapeutic uses of N-(1-phenylethyl)cyclobutanecarboxamide, such as for the treatment of depression and anxiety.
3. Development of new compounds based on the structure of N-(1-phenylethyl)cyclobutanecarboxamide that may have improved therapeutic potential.
4. Investigation into the long-term effects of N-(1-phenylethyl)cyclobutanecarboxamide use on brain function and behavior.
Conclusion:
In conclusion, N-(1-phenylethyl)cyclobutanecarboxamide is a chemical compound that has been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics. It acts as an NMDA receptor antagonist and produces a dissociative state similar to other dissociative anesthetics. While it has advantages for lab experiments, it is also a controlled substance with limitations on its use. Future research directions include further investigation into the mechanism of action and potential therapeutic uses of N-(1-phenylethyl)cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-(1-phenylethyl)cyclobutanecarboxamide has been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics. It has been shown to act as an NMDA receptor antagonist, which blocks the activity of the glutamate neurotransmitter and produces dissociative effects.
Propriétés
IUPAC Name |
N-(1-phenylethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDXXYLSJRRPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B3989334.png)
![ethyl (1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3989340.png)
![ethyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3989346.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3989351.png)
![N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3989367.png)
![7-(2-cyclohexylethyl)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3989370.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989384.png)
![N-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3989390.png)

![3-[(bicyclo[2.2.1]hept-2-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3989402.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3989407.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine hydrochloride](/img/structure/B3989412.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989417.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3989429.png)